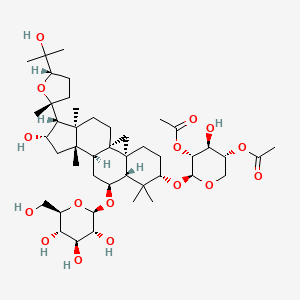

Isoastragaloside I

Vue d'ensemble

Description

L'isoastragaloside I est un glycoside de cycloartane isolé de Radix Astragali, une herbe médicinale chinoise traditionnelle. Ce composé est connu pour ses diverses activités biologiques, notamment sa capacité à améliorer le système de défense antioxydant et à protéger l'intégrité de la barrière hémato-encéphalique .

Mécanisme D'action

Mode of Action

ISOI interacts with its target, Nrf2, by activating it . This activation leads to an increase in Nrf2’s nuclear translocation, enhancing the expression of its downstream molecules such as NQO1 and HO-1 . These molecules play a significant role in the body’s defense system against oxidative stress .

Biochemical Pathways

The primary biochemical pathway affected by ISOI is the Nrf2 antioxidant pathway . Activation of this pathway helps alleviate oxidative stress, a well-known factor contributing to the leakage of the blood-brain-barrier (BBB) . ISOI also inhibits the activation of signaling pathway molecules, such as PI3K, Akt, and mitogen-activated protein kinases (MAPKs) .

Pharmacokinetics

It’s known that isoi is a cycloartane glycoside isolated from radix astragali, a widely used traditional chinese medicine . More research is needed to understand the ADME properties of ISOI and their impact on its bioavailability.

Result of Action

ISOI has been shown to have significant effects at the molecular and cellular levels. It inhibits the reduction of TEER, prevents the increase of NaF extravasation and ROS production, and rescues the down-regulated tight-junction (TJ) protein level in bEnd.3 cells stimulated with LPS . Additionally, ISOI suppresses the production of pro-inflammatory mediators induced by LPS .

Action Environment

The action of ISOI is influenced by the environment within the body. For instance, under inflammatory conditions, ISOI can protect the integrity of the BBB . .

Analyse Biochimique

Biochemical Properties

Isoastragaloside I selectively increases adiponectin secretion in primary adipocytes without any obvious effects on a panel of other adipokines . Adiponectin is an important protein hormone that modulates several metabolic processes, including glucose regulation and fatty acid oxidation .

Cellular Effects

This compound has been shown to have protective effects on cells under inflammatory conditions . It inhibits the reduction of transendothelial electrical resistance (TEER), prevents the increase of sodium fluoride (NaF) extravasation and reactive oxygen species (ROS) production, and rescues the down-regulated tight-junction (TJ) protein level in bEnd.3 cells stimulated with lipopolysaccharide (LPS) .

Molecular Mechanism

The protective effects of this compound are mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway . It significantly activates Nrf2 activity, increases its nuclear translocation, thereby enhancing the expression of its downstream molecules such as NQO1 and HO-1 .

Méthodes De Préparation

L'isoastragaloside I est généralement extrait des racines d'Astragalus membranaceus. Le processus d'extraction implique plusieurs étapes, notamment le séchage, le broyage et l'extraction par solvant. Le composé peut être purifié davantage en utilisant des techniques chromatographiques . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté du composé grâce à des technologies d'extraction et de purification avancées.

Analyse Des Réactions Chimiques

L'isoastragaloside I subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure d'aluminium et de lithium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des glycosides de cycloartane.

Industrie : Il est utilisé dans le développement de compléments alimentaires et de médicaments à base de plantes.

5. Mécanisme d'action

L'this compound exerce ses effets en activant la voie de signalisation du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2). Cette activation conduit à l'expression accrue d'enzymes antioxydantes telles que la quinone réductase 1 NAD(P)H (NQO1) et l'hème oxygénase-1 (HO-1). Ces enzymes aident à réduire le stress oxydatif et à protéger l'intégrité de la barrière hémato-encéphalique .

Applications De Recherche Scientifique

Isoastragaloside I has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of cycloartane glycosides.

Biology: It has been shown to enhance the antioxidant defense system and protect the blood-brain barrier.

Industry: It is used in the development of health supplements and herbal medicines.

Comparaison Avec Des Composés Similaires

L'isoastragaloside I est similaire à d'autres glycosides de cycloartane tels que l'astragaloside II, l'isoastragaloside II et l'astragaloside IV. Il est unique dans sa capacité à augmenter sélectivement la sécrétion d'adiponectine dans les adipocytes primaires sans affecter les autres adipocytokines . Cette propriété le rend particulièrement précieux dans l'étude des maladies métaboliques et de l'obésité.

Composés similaires

- Astragaloside II

- Isoastragaloside II

- Astragaloside IV

L'this compound se démarque par ses activités biologiques uniques et ses applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

[(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPKALQHGQMJER-XOUPSZAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main mechanism of action for Isoastragaloside I in relation to inflammation?

A: this compound exerts anti-inflammatory effects primarily by inhibiting the activation of the NF-κB signaling pathway. It achieves this by suppressing the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and iNOS. [, ] This mechanism has been observed in LPS-stimulated BV-2 microglial cells. []

Q2: How does this compound affect adiponectin production?

A: this compound, along with Astragaloside II, has been shown to selectively increase adiponectin secretion in adipocytes, particularly the high molecular weight oligomeric complex, without significantly affecting other adipokines. [] This increase in adiponectin contributes to its antidiabetic effects.

Q3: What is the impact of this compound on blood-brain barrier integrity?

A: this compound has demonstrated protective effects on the blood-brain barrier under inflammatory conditions. [, ] It appears to achieve this by activating the Nrf2 antioxidant pathway, which in turn enhances the expression of antioxidant enzymes like NQO1 and HO-1. [, ] This protection helps maintain tight junction protein levels and reduces monocyte adhesion to brain endothelial cells, thus preserving barrier integrity.

Q4: What are the potential therapeutic applications of this compound in metabolic disorders?

A: Research suggests that this compound may hold therapeutic potential for obesity-related metabolic disorders like diabetes. [, ] Animal studies using db/db diabetic mice have shown that chronic administration of this compound can improve glucose tolerance, insulin sensitivity, and reduce hypertriglyceridemia. [] These effects are linked to its anti-inflammatory activity, particularly in adipose tissue. []

Q5: Can you describe the chemical structure of this compound?

A: this compound is a cycloartane glycoside. Its core structure is based on cycloastragenol, a triterpenoid aglycone, with attached sugar moieties. While the exact molecular formula and weight are not provided in these abstracts, structural characterization details can be found in studies focusing on the chemical constituents of Astragalus membranaceus. [, ]

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Various techniques are employed for the analysis of this compound, including:

- High-performance liquid chromatography (HPLC): This method is widely used for separation and quantification of this compound in plant extracts and biological samples. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the detection power of mass spectrometry for accurate identification and quantification. [, , ]

- Surface-enhanced Raman spectroscopy (SERS): This technique offers a sensitive and specific method for detecting this compound, even in complex matrices like plant tissues. []

Q7: Have any metabolites of this compound been identified?

A: Yes, studies using ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/ESI/Q-TOF-MS) have identified various metabolites of this compound in rat plasma, urine, and feces after oral administration. [] The metabolic pathways primarily involve dehydration, deacetylation, dihydroxylation, dexylosylation, deglycosylation, methylation, and glycol dehydration. []

Q8: Are there any known drug interactions with this compound?

A8: The provided research papers do not delve into specific drug interactions with this compound. Further research is needed to comprehensively understand potential interactions with other medications.

Q9: What is the safety profile of this compound?

A9: While this compound exhibits promising therapeutic potential, detailed toxicity studies are crucial to fully assess its safety profile. Long-term effects and potential adverse events require further investigation.

Q10: What future research directions are important for this compound?

A10: Several avenues for future research on this compound are:

Q11: How does this compound compare to other compounds with similar activities?

A: While the provided research doesn't directly compare this compound to alternative compounds, it highlights its unique ability to selectively elevate adiponectin levels. [] Further studies comparing its efficacy, safety, and cost-effectiveness with existing treatments for metabolic and inflammatory diseases are needed.

Q12: What are the sources of this compound?

A: this compound is primarily isolated from the roots of Astragalus membranaceus Bunge (Fabaceae), a plant widely used in traditional Chinese medicine. [, , ] Various extraction and purification techniques, including column chromatography and HPLC, are employed to obtain this compound. []

Q13: How does processing of Astragalus membranaceus affect this compound content?

A: While the provided research doesn't delve into the impact of processing on this compound content, one study analyzed the chemical constituents of processed Astragalus membranaceus and identified this compound as one of the isolated compounds. [] This suggests that processing methods might influence the concentration and potentially the bioactivity of this compound.

Q14: What is the role of this compound in the traditional use of Astragalus membranaceus?

A: While Astragalus membranaceus is traditionally used for various ailments, including diabetes, wound healing, and immune support, [] the specific contribution of this compound to these traditional applications is not explicitly addressed in the provided research.

Q15: Are there any known cases of resistance developing to the effects of this compound?

A15: The provided research papers do not discuss the development of resistance to this compound. Further research is needed to explore the possibility of resistance mechanisms emerging with prolonged exposure or in specific disease models.

Q16: Does this compound exhibit any significant cytotoxic effects?

A16: The provided research primarily focuses on the anti-inflammatory and metabolic effects of this compound. Detailed cytotoxicity studies are necessary to assess its safety profile and potential for adverse effects at various doses and durations of treatment.

Q17: What is the potential of this compound for targeted drug delivery?

A: While the provided research does not specifically address targeted drug delivery strategies for this compound, its ability to cross the blood-brain barrier [, ] suggests potential for targeting therapies to the central nervous system. Further research exploring nanoparticle-based delivery systems or other targeted approaches could enhance its therapeutic efficacy and minimize off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2763526.png)

![3-(N-methyl4-methoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2763529.png)

![2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2763532.png)

![4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2763538.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2763539.png)

![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)